molecular formula C15H10Cl2N4O B11312595 1-(2,4-dichlorobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine

1-(2,4-dichlorobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine

Cat. No.: B11312595
M. Wt: 333.2 g/mol
InChI Key: GFANXTUKKVAVLT-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-(2,4-Dichlorobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 1-(2,4-Dichlorobenzoyl)-4-(3,4-dichlorophenyl)semicarbazide

Comparison: 1-(2,4-Dichlorobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine is unique due to its specific triazole ring structure, which imparts distinct biological activities compared to other dichlorobenzoyl derivatives. The presence of the triazole ring enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C15H10Cl2N4O

Molecular Weight

333.2 g/mol

IUPAC Name

(5-amino-3-phenyl-1,2,4-triazol-1-yl)-(2,4-dichlorophenyl)methanone

InChI

InChI=1S/C15H10Cl2N4O/c16-10-6-7-11(12(17)8-10)14(22)21-15(18)19-13(20-21)9-4-2-1-3-5-9/h1-8H,(H2,18,19,20)

InChI Key

GFANXTUKKVAVLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=N2)N)C(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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